2-(1-Hydrazinylpropyl)pyridine
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Overview
Description
2-(1-Hydrazinylpropyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, which imparts unique chemical and biological properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylpropyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride. The reaction conditions vary depending on the structure of the initial halogen-substituted pyridine, with temperatures ranging from 0 to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the reduction of corresponding diazonium salts is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Hydrazine hydrate is a common reagent for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced hydrazine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-(1-Hydrazinylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiulcer, and antimicrobial agent.
Industry: It is utilized in the development of herbicides, plant growth regulators, and fungicides.
Mechanism of Action
The mechanism of action of 2-(1-Hydrazinylpropyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with specific enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can interact with various receptors and proteins, influencing cellular processes .
Comparison with Similar Compounds
2-Hydrazinopyridine: Shares a similar structure but lacks the propyl group.
2-Pyridylhydrazine: Another hydrazinopyridine derivative with different substituents.
Phenazopyridine: A pyridine derivative used as a urinary tract analgesic.
Uniqueness: 2-(1-Hydrazinylpropyl)pyridine is unique due to the presence of both the hydrazine and propyl groups, which confer distinct chemical reactivity and biological activity compared to other hydrazinopyridine derivatives .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyridin-2-ylpropylhydrazine |
InChI |
InChI=1S/C8H13N3/c1-2-7(11-9)8-5-3-4-6-10-8/h3-7,11H,2,9H2,1H3 |
InChI Key |
XMVNNWBNRZIUCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=N1)NN |
Origin of Product |
United States |
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